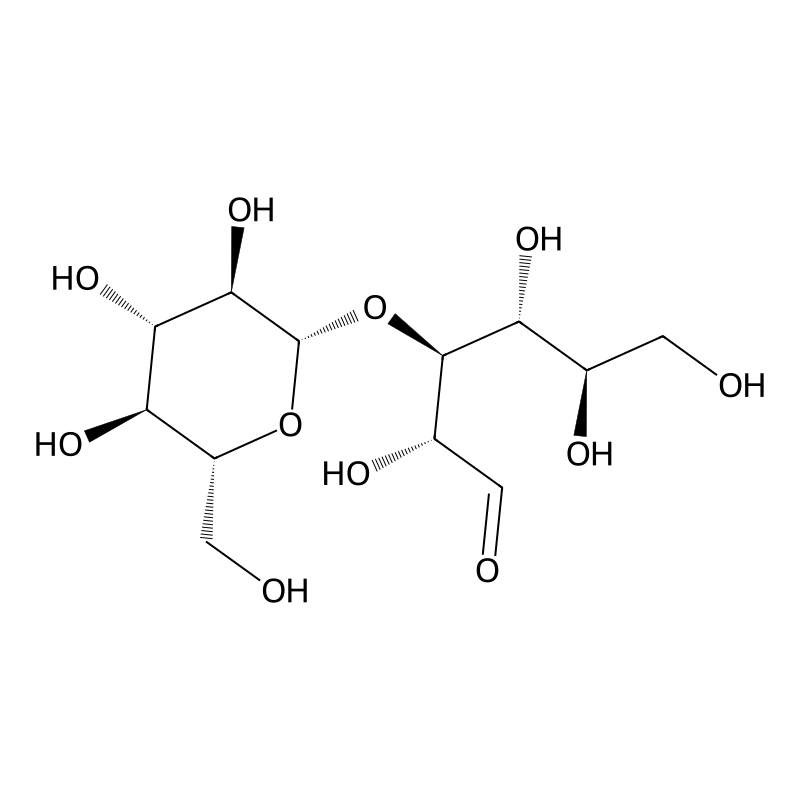

Laminaribiose

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Laminaribiose (CAS 34980-39-7) is a naturally occurring disaccharide consisting of two D-glucose units linked by a β-(1→3) glycosidic bond. As a highly water-soluble, white crystalline powder with a melting point of 205–207 °C, it serves as the fundamental repeating unit of laminarin and other β-1,3-glucans . In industrial and biochemical procurement, laminaribiose is primarily sourced as a high-purity analytical standard for carbohydrate chromatography (such as HPAEC-PAD) and as a strictly specific substrate for the kinetic characterization of β-1,3-glucanases and glucosidases [1]. Its procurement value lies in its structural precision, which allows researchers to isolate β-(1→3) metabolic and enzymatic pathways without the cross-reactivity introduced by mixed-linkage polysaccharides.

Research Fit

β-1,3 linkage-specific substrate – Essential for accurate β-1,3-glucanase and phosphorylase activity assays.

High-purity analytical standard format – Supports quantitative enzymatic, binding, and calibration workflows.

Defined minimal glucan motif – Suitable as a ligand for receptor studies and a building block in oligosaccharide synthesis.

Procurement substitution of laminaribiose with the much cheaper β-(1→4)-linked analog, cellobiose, or with crude laminarin extracts fundamentally compromises assay integrity. Cellobiose cannot induce specific β-1,3-glucanase operons and exhibits drastically lower binding affinities in the active sites of targeted glycoside hydrolases, leading to false-negative kinetic profiling[1]. Conversely, utilizing crude laminarin introduces β-(1→6) branching and variable degrees of polymerization, which confound standard curves in high-performance anion-exchange chromatography (HPAEC-PAD) and obscure the precise endo- vs. exo-cleavage mechanisms of targeted enzymes [2]. Accurate quantification and induction of β-1,3-specific systems strictly require the pure β-(1→3) disaccharide.

Substitution Risk

Cellobiose (β-1,4) or gentiobiose (β-1,6) may not be recognized by β-1,3-specific enzymes, leading to false negative results.

Even structurally similar disaccharides can show drastically reduced catalytic efficiency; 24-fold differences have been reported in head-to-head comparisons.

Substrate-binding clefts recognize the β-1,3 conformation; substituting with β-1,2 sophorose alters subsite occupancy and may compromise affinity data.

Kinetic Specificity in Beta-Glucosidase Hydrolysis

In comparative kinetic studies of β-glucosidase enzymes (such as AtBgl1A), the pure β-(1→3) linkage of laminaribiose demonstrates dramatically higher catalytic efficiency compared to its β-(1→4) counterpart. Specifically, the enzyme exhibits over 400-fold higher specificity (kcat/Km) for laminaribiose than for cellobiose [1]. This massive differential confirms that cellobiose is an inadequate substitute for profiling enzymes adapted for laminarin or β-1,3-glucan metabolism.

| Evidence Dimension | Catalytic specificity (kcat/Km) |

| Target Compound Data | >400-fold higher specificity |

| Comparator Or Baseline | Cellobiose (β-1,4-linked disaccharide) |

| Quantified Difference | >400x higher specificity for laminaribiose |

| Conditions | Enzymatic assay of AtBgl1A beta-glucosidase |

Buyers screening for β-1,3-glucanase or glucosidase activity must use laminaribiose to avoid the artificially low kinetic readings and false negatives caused by cellobiose.

Transcriptional Induction of Glucanase Operons

Laminaribiose acts as a potent, linkage-specific inducer of the celC operon in Clostridium thermocellum. Electrophoretic mobility shift assays demonstrate that laminaribiose inhibits the binding of the repressor GlyR3 to its DNA target at concentrations as low as 0.5 mM. In stark contrast, cellobiose shows zero inhibitory effect on the repressor even at concentrations up to 15 mM [1].

| Evidence Dimension | Repressor inhibition (GlyR3 binding disruption) |

| Target Compound Data | Observable induction/inhibition at 0.5 mM |

| Comparator Or Baseline | Cellobiose (no effect at 15 mM) |

| Quantified Difference | >30-fold higher induction potency |

| Conditions | Electrophoretic mobility shift assay (EMSA) with 5 ng biotin-labeled probe |

For researchers engineering microbial biomass degradation, laminaribiose is the required inducer for β-1,3-glucanase pathways, as cellobiose is biologically inert in this regulatory context.

Chromatographic Integrity in HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) requires highly alkaline eluents. During chromatography, laminaribiose generates a single, distinct peak with no evidence of on-column breakdown products. In contrast, substituted analogs like D-glucose-3-sulfate decompose rapidly under the same conditions, and crude β-glucan mixtures produce unresolvable overlapping peaks[1].

| Evidence Dimension | On-column stability and peak resolution |

| Target Compound Data | Single distinct peak without breakdown |

| Comparator Or Baseline | D-glucose-3-sulfate (rapid decomposition) and crude laminarin (overlapping peaks) |

| Quantified Difference | Complete peak integrity vs. rapid on-column decomposition |

| Conditions | HPAEC-PAD using Dionex CarboPac columns |

Procurement of high-purity laminaribiose is essential for establishing reliable, artifact-free standard curves in analytical carbohydrate profiling.

Analytical Standard for HPAEC-PAD Profiling

Due to its on-column alkaline stability and distinct elution profile, laminaribiose is the premier reference standard for quantifying β-glucan breakdown products in food science, fungal cell wall analysis, and fruit juice profiling using HPAEC-PAD [1].

Substrate for Glycoside Hydrolase Characterization

Laminaribiose is the definitive substrate for isolating and kinetically characterizing β-1,3-glucosidases and endo-β-1,3-glucanases (e.g., GH1, GH3, GH16 families). Its use prevents the massive kinetic underestimations (>400-fold) that occur when using generic β-1,4-linked substrates like cellobiose [2].

Transcriptional Inducer in Microbial Engineering

In synthetic biology and the metabolic engineering of lignocellulolytic bacteria, laminaribiose is utilized as a highly specific inducer to activate β-1,3-glucanase operons (such as celC). This enables targeted studies of biomass degradation pathways without off-target cellulase activation [3].

Application Fit Matrix

References

- [1] Analysis of Carbohydrates by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).

- [2] Key roles of β-glucosidase BglA for the catabolism of both laminaribiose and cellobiose in the lignocellulolytic bacterium Clostridium thermocellum.

- [3] Induction of the celC operon of Clostridium thermocellum by laminaribiose. Proc Natl Acad Sci U S A.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Wikipedia

Explore Compound Types